N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N4O3 and its molecular weight is 336.351. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds, which are a key structural component of this compound, are known to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond . This suggests that the compound might interact with its targets through these properties, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it can be inferred that the compound might affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the wide range of biological activities associated with triazole compounds , it can be inferred that the compound might have various molecular and cellular effects.
Biological Activity
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
1. Chemical Structure and Properties
The compound features a triazole ring and a benzo[d][1,3]dioxole moiety, which contribute to its biological properties. The general structure can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions in enzyme active sites, inhibiting their function. This interaction can lead to:
- Enzyme inhibition : Particularly in pathways related to cancer cell proliferation.
- Modulation of signal transduction pathways : Affecting various cellular processes such as apoptosis and cell cycle regulation.
3.1 Anticancer Activity
Recent studies have demonstrated that benzodioxole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : Research indicates that compounds similar to this compound show potent cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and Caco-2 (colorectal cancer) cells .
3.2 Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. The DPPH scavenging assay revealed that it effectively reduces free radicals, which is crucial for mitigating oxidative stress-related diseases.
Compound | IC50 (µM) |
---|---|
This compound | 32.5 |
4.1 Synthesis and Evaluation
A study focused on the synthesis of benzodioxole derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesized derivatives were subjected to various assays to evaluate their anticancer and antioxidant activities .
4.2 Structure Activity Relationship (SAR)
Research into the structure activity relationship of similar compounds has shown that modifications on the triazole ring significantly influence biological efficacy. For instance, substituents at specific positions can enhance binding affinity to target enzymes or receptors .
5. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and antioxidant domains. Its mechanism of action involves enzyme inhibition and modulation of cellular pathways, making it a candidate for further pharmacological studies.
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(14-6-7-16-17(10-14)25-12-24-16)21-15(11-22-19-8-9-20-22)13-4-2-1-3-5-13/h1-10,15H,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUWHBKTBSWKJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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